molecular formula C11H10N2O2 B1479417 2-((1-Formylcyclopropyl)methoxy)isonicotinonitrile CAS No. 2097996-95-5

2-((1-Formylcyclopropyl)methoxy)isonicotinonitrile

Cat. No.: B1479417
CAS No.: 2097996-95-5
M. Wt: 202.21 g/mol
InChI Key: XUJVVAYPBGZXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-Formylcyclopropyl)methoxy)isonicotinonitrile is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactivity and Rearrangement

The Photochemistry of 1,1-Dicyano-3-Oxa-1-Alkenes A study by Leitich and Heise (2002) explored the photoreactions of 3-alkoxy-1,1,-dicyano-1-alkenes, revealing that compounds like 2-((1-Formylcyclopropyl)methoxy)isonicotinonitrile can undergo rearrangement to form 2-alkoxy-1,1-dicyano-cyclopropanes through 1,2-migration and ring closure. These cyclopropanes are thermally unstable and can open up to form new compounds when irradiated in solvents like methanol (Leitich & Heise, 2002).

Biological Activity and Anticancer Potential

Novel Heterocyclic Compound Synthesis and Antimicrobial Activity A study by Badne et al. (2011) elaborated on the synthesis of derivatives from 2-Amino-6-methoxybenzothiazole, potentially analogous to this compound. These derivatives exhibited antimicrobial activity, indicating possible pharmacological applications (Badne et al., 2011).

Chemical Stability and Reactivity Analysis

Stability and Reactivity of Cyclopolic Acid Compounds Arsyad et al. (2021) used semi-empirical methods to assess the stability and reactivity of cyclopolic acid compounds and their derivatives, which can provide insights into the behavior of compounds like this compound. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Arsyad et al., 2021).

Properties

IUPAC Name

2-[(1-formylcyclopropyl)methoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-6-9-1-4-13-10(5-9)15-8-11(7-14)2-3-11/h1,4-5,7H,2-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJVVAYPBGZXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=NC=CC(=C2)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.